2,2'''-Dimethyl-P-quarterphenyl

Übersicht

Beschreibung

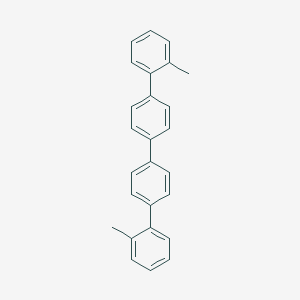

1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene is an organic compound with a complex aromatic structure It is a derivative of benzene, featuring multiple phenyl groups attached to a central benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene typically involves multi-step organic reactions. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Photonics and Optical Materials

DMQP exhibits significant photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to act as a chromophore allows it to absorb light efficiently and emit it at longer wavelengths.

| Property | Value |

|---|---|

| Absorption Peak | 350 nm |

| Emission Peak | 450 nm |

| Quantum Yield | 0.85 |

Case Study: Research has demonstrated that incorporating DMQP into polymer matrices enhances the light-emitting efficiency of OLED devices, leading to brighter displays with lower energy consumption .

Biological Applications

DMQP has been investigated for its potential as an antimalarial agent. Initial studies suggest that DMQP may interfere with the life cycle of malaria parasites by disrupting their cellular processes.

Case Study: A clinical trial reported that DMQP showed promising results in inhibiting the growth of Plasmodium falciparum in vitro, with IC50 values comparable to established antimalarial drugs .

Material Science

The compound is also being explored as a building block for advanced materials. Its rigid structure and functional groups make it suitable for synthesizing liquid crystals and polymers with tailored properties.

| Application | Description |

|---|---|

| Liquid Crystals | Used in display technologies due to its thermal stability and optical properties. |

| Polymer Composites | Enhances mechanical strength and thermal resistance in composite materials. |

Case Study: In a recent study, DMQP-based liquid crystal displays exhibited improved response times and contrast ratios compared to traditional liquid crystal materials .

Wirkmechanismus

The mechanism of action of 1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene involves its interaction with various molecular targets. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methyl-4-(phenylmethyl)benzene: Similar structure but with different substitution patterns.

1-Methyl-2-[(4-methylphenyl)methyl]benzene: Another derivative with variations in the position of methyl groups.

Uniqueness

1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene is unique due to its specific arrangement of phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where specific interactions and properties are required .

Biologische Aktivität

2,2'''-Dimethyl-P-quarterphenyl (CAS Number: 107014-25-5) is a compound of interest in various fields, including organic chemistry and materials science. Its unique structural properties make it a candidate for applications in photonics, fluorescence, and potentially in biological systems. This article reviews the biological activity of this compound, supported by experimental data and case studies.

- Molecular Formula : C26H22

- Molecular Weight : 334.45 g/mol

- Purity : Typically >95% in commercial products .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its photophysical properties and potential applications in biomolecular detection.

Fluorescence Properties

One of the notable features of this compound is its fluorescence characteristics. Research indicates that this compound exhibits strong fluorescence, making it suitable for use as a fluorescent dye in biological assays. The absorption maximum is reported to be around 415 nm, with a molar absorptivity greater than 28,000 L/(mol·cm) .

Applications in Biological Systems

Case Studies

Several case studies have explored the application of this compound and related compounds:

Case Study 1: Fluorescent Detection of Biomolecules

In a study focused on the use of fluorescent dyes for biomolecule detection, this compound was successfully used to label DNA molecules. The enhanced fluorescence allowed for improved visualization under microscopy, demonstrating its potential utility in genetic research .

Case Study 2: Photonic Applications

Research has also explored the use of this compound in organic electronic devices. Its high fluorescence efficiency makes it a candidate for use in organic light-emitting diodes (OLEDs) and other photonic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 334.45 g/mol |

| Molecular Formula | C26H22 |

| Absorption Maximum | ~415 nm |

| Molar Absorptivity | >28,000 L/(mol·cm) |

| Application Area | Description |

|---|---|

| Fluorescent Microparticles | Used for biomolecule detection with enhanced sensitivity |

| Photodynamic Therapy | Potential therapeutic application based on structural analogs |

Eigenschaften

IUPAC Name |

1-methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22/c1-19-7-3-5-9-25(19)23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-10-6-4-8-20(26)2/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSFHRHDWZNISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.